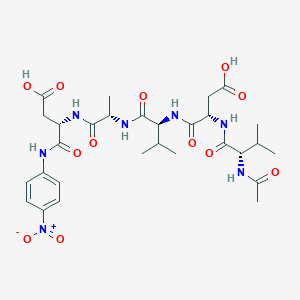

Ac-VDVAD-PNA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H41N7O12 |

|---|---|

分子量 |

679.7 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |

InChIキー |

SIOKOOKURWWOID-PZQVQNRFSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

正規SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

配列 |

VDVAD |

製品の起源 |

United States |

Foundational & Exploratory

The Catalytic Embrace: A Technical Guide to Ac-VDVAD-PNA Cleavage by Caspase-2

For Immediate Release

A Deep Dive into the Molecular Ballet of Caspase-2 and its Substrate, Ac-VDVAD-PNA

This technical guide offers an in-depth exploration of the enzymatic mechanism by which caspase-2, a key player in cellular apoptosis, recognizes and cleaves the synthetic substrate this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental methodologies, and provides visual representations of the core processes to facilitate a comprehensive understanding of this pivotal molecular interaction.

Introduction: The Enigmatic Role of Caspase-2

Caspase-2, the most evolutionarily conserved of the human caspases, holds a unique and somewhat enigmatic position within the intricate signaling networks that govern programmed cell death.[1] While it possesses features of both initiator and executioner caspases, its precise role in apoptosis and other cellular processes continues to be an area of active investigation. The study of its catalytic activity is crucial for elucidating its biological functions and for the development of targeted therapeutics. The chromogenic substrate, N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (this compound), has been instrumental in probing the enzymatic function of caspase-2.

The Molecular Mechanism of this compound Cleavage

The cleavage of this compound by caspase-2 is a multi-step process rooted in the fundamental principles of cysteine protease catalysis. This process can be broken down into three key stages: substrate recognition and binding, catalytic cleavage, and product release.

Substrate Recognition and Binding: A Pentapeptide Preference

A distinguishing feature of caspase-2 is its strong preference for a five-amino-acid recognition motif, in contrast to the tetrapeptide preference of many other caspases.[2] The VDVAD sequence of the substrate fits snugly into the active site cleft of the enzyme.

The crystal structure of caspase-2 in complex with a VDVAD analog (Ac-VDVAD-CHO) reveals the molecular basis for this specific recognition.[2] The P5 valine residue of the substrate forms crucial interactions with Thr-380 and Tyr-420 in the S5 subsite of caspase-2.[2] Specifically, the backbone of the P5 valine forms hydrogen bonds with the backbone oxygen of Thr-380 and Tyr-420, as well as the side-chain oxygen of Thr-380.[2] The subsequent residues of the VDVAD sequence are also held in place by a network of interactions within the active site.

The Catalytic Dyad in Action: A Two-Step Nucleophilic Attack

At the heart of caspase-2's catalytic activity lies a highly conserved catalytic dyad composed of a cysteine (Cys-320) and a histidine (His-266) residue. The cleavage mechanism proceeds through a two-step process: acylation and deacylation.

-

Acylation: The catalytic dyad is primed for action. The thiol group of Cys-320, activated by the neighboring His-266, acts as a potent nucleophile. It attacks the carbonyl carbon of the P1 aspartate residue of the this compound substrate. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the peptide bond C-terminal to the aspartate and the formation of a covalent acyl-enzyme intermediate. The p-nitroanilide (pNA) chromophore is released at this stage.

-

Deacylation: A water molecule enters the active site and is activated by His-266. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses, releasing the Ac-VDVAD peptide fragment and regenerating the free, active enzyme.

The release of the pNA chromophore, which absorbs light at 405 nm, provides a convenient method for monitoring the enzymatic activity of caspase-2 in real-time.[3]

Quantitative Analysis of a Closely Related Substrate

| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-VDVAD-AFC | Caspase-2 | 25 | 0.60 | 24,000 | [2] |

Experimental Protocols

Purification of Recombinant Caspase-2

A detailed protocol for the expression and purification of recombinant human caspase-2 is essential for in vitro studies. The following is a generalized workflow based on established methods.[4][5]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a caspase-2 expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA agarose resin.

-

Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

-

-

Purification:

-

Incubate the clarified lysate with pre-equilibrated Ni-NTA agarose resin for 1-2 hours at 4°C with gentle rotation.

-

Load the slurry onto a chromatography column.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged caspase-2 with Elution Buffer.

-

Collect the elution fractions.

-

-

Dialysis and Storage:

-

Pool the fractions containing the purified caspase-2.

-

Dialyze the pooled fractions against Dialysis Buffer to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Aliquot the purified enzyme and store at -80°C.

-

Colorimetric Caspase-2 Activity Assay using this compound

This protocol outlines the steps for measuring the activity of purified caspase-2 or caspase-2 in cell lysates using the chromogenic substrate this compound.[3][6][7]

Materials:

-

Purified recombinant caspase-2 or cell lysate containing active caspase-2.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT).

-

This compound substrate (stock solution in DMSO, e.g., 10 mM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in each well of the 96-well plate. A typical reaction might consist of:

-

80 µL of Assay Buffer.

-

10 µL of purified caspase-2 or cell lysate.

-

-

Include appropriate controls:

-

Negative control: A reaction with buffer instead of the enzyme/lysate.

-

Inhibitor control: A reaction pre-incubated with a specific caspase-2 inhibitor (e.g., Ac-VDVAD-CHO).

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding 10 µL of this compound substrate to each well (final concentration typically 50-200 µM).

-

Mix gently by pipetting or shaking the plate.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔOD405/min) from the linear portion of the absorbance versus time plot.

-

The concentration of pNA released can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is 10,500 M-1cm-1.[3]

-

Visualizing the Process

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Figure 1. Mechanism of this compound Cleavage by Caspase-2.

Figure 2. Workflow for Caspase-2 Colorimetric Assay.

Conclusion

The cleavage of this compound by caspase-2, while a simplified model of its in vivo function, provides invaluable insights into the enzyme's substrate specificity and catalytic mechanism. A thorough understanding of this process, from the molecular interactions in the active site to the practicalities of its measurement, is fundamental for researchers aiming to unravel the complex roles of caspase-2 in health and disease and for the development of novel therapeutic strategies that target this crucial enzyme. The information presented in this guide serves as a comprehensive resource to support these endeavors.

References

- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cephamls.com [cephamls.com]

- 4. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Caspase-2 Colorimetric Assay Kit - Nordic Biosite [nordicbiosite.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Ac-VDVAD-PNA: A Technical Guide to its Substrate Specificity for Caspase Family Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caspase family of cysteine-aspartic proteases are central players in the highly regulated processes of apoptosis and inflammation. The precise understanding of their individual roles relies on the availability of specific substrates and inhibitors. Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-PNA) has been widely utilized as a chromogenic substrate for the study of caspase-2 activity. This technical guide provides an in-depth analysis of the substrate specificity of this compound for the caspase family of enzymes, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Data Presentation: Substrate Specificity of this compound

The VDVAD sequence was identified as an optimal cleavage motif for caspase-2. However, subsequent research has demonstrated that this compound is not entirely specific for caspase-2 and can be cleaved by other caspases, most notably the executioner caspase, caspase-3. While comprehensive kinetic data for this compound across all caspase family members is not extensively documented in the literature, the available data for the fluorogenic analog, Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), provides valuable insights into its relative specificity.

| Caspase Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [1] |

| Caspase-3 | Ac-VDVAD-AFC | Data not consistently reported, but cleavage is efficient | Data not consistently reported | Cleavage efficiency is comparable to Caspase-2 | [1][2] |

| Other Caspases | This compound/AFC | Limited quantitative data available | Limited quantitative data available | Generally considered a poor substrate |

Note: The kinetic parameters for the p-nitroanilide (pNA) substrate are expected to be similar to the 7-amino-4-trifluoromethylcoumarin (AFC) substrate, although direct comparative studies are scarce. The available data underscores the challenge in using this compound as a highly specific tool for measuring only caspase-2 activity in complex biological samples where other caspases, particularly caspase-3, may be active. For comparison, the widely used caspase-3 substrate, Ac-DEVD-pNA, is reported to be a substrate for caspases-1, -3, -4, -6, and -7, but is notably not cleaved by caspase-2.

Signaling Pathways

Caspase-2 Activation Pathway

Caspase-2 is considered an initiator caspase, and its activation is primarily mediated through the formation of a large protein complex known as the PIDDosome. This complex assembles in response to cellular stresses, such as DNA damage.

References

The Role of Ac-VDVAD-PNA in the Investigation of Initiator Caspases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chromogenic substrate N-acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine (Ac-VDVAD-pNA) and its application in the study of initiator caspases. Caspases, a family of cysteine-aspartic proteases, are central to the highly regulated process of apoptosis, or programmed cell death. They are broadly categorized into initiator caspases (caspase-2, -8, -9, and -10), which trigger the apoptotic cascade, and executioner caspases (caspase-3, -6, and -7), which carry out the dismantling of the cell.[1][2] The study of these enzymes is critical for understanding numerous physiological and pathological processes, including cancer and neurodegenerative diseases.[3]

This compound serves as a valuable tool for detecting and quantifying the activity of specific caspases. This synthetic peptide is designed to mimic the natural cleavage site of its target caspases.[4] The peptide sequence is conjugated to a chromophore, p-nitroanilide (pNA). When the peptide bond is cleaved by an active caspase, the pNA is released and produces a yellow color that can be measured by a spectrophotometer at a wavelength of 405 nm.[5] This colorimetric assay provides a simple and convenient method for quantifying caspase activity in cell lysates and purified enzyme preparations.

Specificity and Kinetic Profile of this compound

While this compound is widely recognized as a substrate for caspase-2, it is crucial for researchers to understand its broader specificity profile to ensure accurate interpretation of experimental results.[4][6][7] The efficiency of cleavage can be compared across different caspases using kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate. Studies have shown that while caspase-2 efficiently cleaves this compound, other caspases, notably caspase-3, can also process this substrate, albeit with different efficiencies.[8] This cross-reactivity underscores the importance of using appropriate controls, such as specific caspase inhibitors or caspase-deficient cell lines, to validate findings.

For comparison, the widely used caspase-3 substrate, Ac-DEVD-pNA, also exhibits a degree of cross-reactivity with other caspases.[9][10]

Table 1: Comparative Substrate Specificity of Caspase Substrates

| Caspase | Substrate | KM (μM) | Relative kcat/KM (%) |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | 100 |

| Caspase-3 | This compound | - | 37 |

| Caspase-2 | This compound | - | - |

| Caspase-1 | Ac-DEVD-pNA | 18 | - |

| Caspase-4 | Ac-DEVD-pNA | 32 | - |

| Caspase-6 | Ac-DEVD-pNA | 180 | - |

| Caspase-7 | Ac-DEVD-pNA | 12 | - |

Initiator Caspase Activation Pathways

Understanding the activation mechanisms of initiator caspases is fundamental to apoptosis research. This compound is particularly useful for studying the activation of caspase-2.

Caspase-2 Activation Pathway

Caspase-2 is considered the most evolutionarily conserved caspase and is implicated in stress-induced apoptosis, cell cycle regulation, and tumor suppression.[11][12] Its activation is primarily mediated by a large protein complex known as the PIDDosome.[11][13][14] This complex assembles in response to cellular stresses like DNA damage. The core components of the PIDDosome are the p53-inducible death domain-containing protein (PIDD), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and procaspase-2.[11][14] The assembly of the PIDDosome facilitates the dimerization and subsequent auto-activation of procaspase-2.[11][12] Once active, caspase-2 can cleave substrates such as the pro-apoptotic Bcl-2 family member Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the intrinsic apoptotic pathway.[11][14]

Caption: Caspase-2 activation via the PIDDosome complex.

Caspase-8 and -10: The Extrinsic Pathway

Caspase-8 and -10 are key initiators of the extrinsic, or death receptor-mediated, apoptotic pathway.[15][16] This pathway is triggered by the binding of extracellular ligands (e.g., FasL, TRAIL) to transmembrane death receptors on the cell surface.[17][18] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[18][19] FADD, in turn, recruits procaspase-8 and -10 via their death effector domains (DEDs), leading to the formation of the Death-Inducing Signaling Complex (DISC).[16][18] The high local concentration of procaspases within the DISC facilitates their dimerization and subsequent activation.[19][20] Activated caspase-8 and -10 can then directly cleave and activate executioner caspases or cleave Bid to engage the intrinsic apoptotic pathway.[17][19]

Caption: Activation of Caspase-8/10 via the DISC.

Caspase-9: The Intrinsic Pathway

Caspase-9 is the primary initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis.[21][22] This pathway is initiated by various intracellular stress signals, which lead to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[1][23] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1 (Apoptotic protease-activating factor 1).[21][23] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure called the apoptosome.[1][23] The apoptosome then recruits procaspase-9 through interactions between their respective CARD (caspase activation and recruitment domain) domains.[21][22] This proximity-induced dimerization leads to the activation of caspase-9, which then proceeds to activate executioner caspases.[1][21]

Caption: Activation of Caspase-9 via the Apoptosome.

Experimental Protocol: Caspase-2 Colorimetric Assay

This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

-

Cell culture reagents

-

Apoptosis-inducing agent (e.g., etoposide for DNA damage)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein quantification assay kit (e.g., Bradford or BCA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

This compound substrate (e.g., 4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: General workflow for a caspase colorimetric assay.

Detailed Procedure

-

Cell Preparation:

-

Plate cells at a desired density and culture overnight.

-

Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

-

For adherent cells, harvest by trypsinization or scraping. For suspension cells, collect by centrifugation. Wash cells once with ice-cold PBS.

-

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method like the Bradford or BCA assay. This is essential for normalizing caspase activity.

-

-

Caspase Activity Assay:

-

To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein, adjust volume with Cell Lysis Buffer if necessary).

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of this compound substrate (final concentration 200 µM).

-

Optional: Include a blank control (Cell Lysis Buffer, Reaction Buffer, and substrate) and a negative control using lysate from untreated cells. To confirm specificity, another control could include a specific caspase-2 inhibitor (e.g., Z-VDVAD-FMK).[24]

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance value of the blank from all other readings.

-

The caspase activity can be expressed as the fold-increase in absorbance compared to the untreated control.

-

Alternatively, a pNA standard curve can be used to calculate the specific activity in units of nmol pNA released per hour per mg of protein.

-

Conclusion

References

- 1. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 2. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tribioscience.com [tribioscience.com]

- 5. cephamls.com [cephamls.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. apexbt.com [apexbt.com]

- 11. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-2 - Wikipedia [en.wikipedia.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 15. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. What are caspase 8 activators and how do they work? [synapse.patsnap.com]

- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Caspase-9 - Wikipedia [en.wikipedia.org]

- 22. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are caspase 9 activators and how do they work? [synapse.patsnap.com]

- 24. 半胱天冬酶抑制剂和活化剂 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ac-VDVAD-PNA and its Application in Apoptosis Research

This guide provides a comprehensive overview of the chromogenic caspase-2 substrate, this compound, detailing its mechanism, applications in apoptosis research, and protocols for its use.

Introduction to Caspase-2 and its Role in Apoptosis

Caspase-2, the most evolutionarily conserved of all caspases, plays a multifaceted role in cellular processes, including stress-induced apoptosis, cell cycle maintenance, and tumor suppression.[1][2] Structurally, it is classified as an initiator caspase, containing a long N-terminal prodomain with a caspase activation recruitment domain (CARD), which is crucial for its activation.[3][4] Unlike other initiator caspases, caspase-2 activation is often associated with specific cellular stresses such as DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[1][3]

Activation of caspase-2 is primarily mediated by a large multimeric protein complex known as the PIDDosome, which consists of the p53-induced protein with a death domain (PIDD), RAIDD, and pro-caspase-2.[5] In response to cellular stress, inactive caspase-2 monomers are recruited to the PIDDosome, leading to their dimerization and subsequent auto-activation.[1]

Once activated, caspase-2 does not typically directly cleave and activate executioner caspases (like caspase-3 or -7) under physiological conditions.[1][3] Instead, it primarily initiates apoptosis indirectly by cleaving the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[1][3][4] tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and the subsequent activation of the apoptosome and executioner caspases.[1][4]

This compound: A Tool for Measuring Caspase-2 Activity

This compound is a synthetic chromogenic peptide substrate designed to quantify the enzymatic activity of caspase-2.[6] The peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), is recognized and cleaved by caspase-2.[6] The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA).

Mechanism of Action

In the presence of active caspase-2, the enzyme cleaves the peptide sequence after the final aspartate residue. This cleavage releases the pNA molecule, which is a yellow chromophore. The amount of pNA released can be quantified by measuring the absorbance of light at a wavelength of 405 nm using a spectrophotometer or a microplate reader. The rate of pNA release is directly proportional to the caspase-2 activity in the sample.

Quantitative Data and Specifications

All quantitative data for this compound has been summarized in the table below for easy reference and comparison.

| Property | Specification | Reference |

| Formal Name | N-acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine | [6] |

| Peptide Sequence | VDVAD | [6] |

| Molecular Formula | C₂₉H₄₁N₇O₁₂ | [6] |

| Formula Weight | 679.7 g/mol | [6] |

| CAS Number | 189684-53-5 | [6] |

| Purity | ≥95% | [6] |

| Formulation | Powder | [6] |

| Solubility | Formic Acid: 1 mg/ml | [6] |

| Storage | -20°C | [6] |

| Stability | >4 years | [6] |

| Detection Wavelength | 405 nm | [7][8] |

Specificity Considerations

While this compound is widely used as a substrate for caspase-2, it is crucial to note that it is not entirely specific. Studies have shown that other caspases, particularly the executioner caspase-3, can also cleave the VDVAD sequence with similar kinetics.[9] This lack of absolute specificity means that data obtained using this compound should be interpreted with caution and ideally corroborated with other methods, such as immunoblotting for cleaved caspase-2 or using more selective substrates. For instance, Ac-VDTTD-AFC has been identified as a more selective peptide substrate for caspase-2 compared to Ac-VDVAD-based reagents.[9]

Signaling Pathways and Experimental Workflows

Caspase-2 Activation Pathway in Apoptosis

Caption: Caspase-2 activation via the PIDDosome complex and its role in initiating mitochondrial apoptosis.

Experimental Workflow for Caspase-2 Assay

Caption: A typical experimental workflow for measuring caspase-2 activity using this compound.

Detailed Experimental Protocol: Colorimetric Caspase-2 Assay

This protocol is adapted from standard procedures for colorimetric caspase assays.[10][11] Researchers should optimize reagent concentrations and incubation times for their specific experimental system.

A. Reagents and Materials

-

Cells of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate Buffered Saline (PBS)

-

This compound Substrate

-

Dimethyl sulfoxide (DMSO)

-

Lysis Buffer (5x): 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT. Store at 4°C.

-

Assay Buffer (10x): 200 mM HEPES (pH 7.4), 20 mM EDTA, 1% CHAPS, 50 mM DTT. Store at 4°C.

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

B. Preparation of Working Solutions

-

1x Lysis Buffer: Dilute the 5x Lysis Buffer 1:5 with sterile, ultrapure water. Keep on ice.

-

1x Assay Buffer: Dilute the 10x Assay Buffer 1:10 with sterile, ultrapure water. Keep on ice.

-

This compound Stock Solution (20 mM): Prepare a stock solution by dissolving the substrate in DMSO. Store in aliquots at -20°C, protected from light.[11]

-

This compound Working Solution (2 mM): Immediately before use, dilute the 20 mM stock solution 1:10 in 1x Assay Buffer.

C. Sample Preparation (Cell Lysates)

-

Seed cells at an appropriate density and induce apoptosis using the desired stimulus. Include a non-treated control group.

-

Incubate for the desired period (e.g., 3-6 hours).

-

Harvest both induced and control cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[11]

-

Gently wash the cell pellets once with ice-cold PBS, then centrifuge again and completely remove the supernatant.

-

Resuspend the cell pellets in ice-cold 1x Lysis Buffer. A typical concentration is 100 µL per 10⁷ cells.[11]

-

Incubate the cell suspension on ice for 15-20 minutes to ensure complete lysis.[11]

-

Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet insoluble cellular debris.[11]

-

Carefully transfer the clear supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube. This lysate contains the cytosolic proteins, including caspases. Determine the protein concentration of the lysate (e.g., using a BCA assay).

D. Assay Procedure

-

In a 96-well microplate, add 10-50 µL of cell lysate per well. It is recommended to use 50-200 µg of total protein per well.

-

Set up appropriate controls:

-

Blank: 1x Lysis Buffer without lysate.

-

Negative Control: Lysate from non-induced cells.

-

Positive Control (optional): Recombinant active caspase-2.

-

-

Add 1x Assay Buffer to each well to bring the total volume to 90 µL.

-

Initiate the reaction by adding 10 µL of the 2 mM this compound working solution to each well. The final concentration of the substrate will be 200 µM.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need optimization.

-

Measure the absorbance at 405 nm using a microplate reader.[10][11]

E. Data Analysis

-

Subtract the absorbance value of the blank from all other readings.

-

The caspase-2 activity can be expressed as the fold-increase in absorbance compared to the negative control.

-

For more quantitative results, a p-nitroaniline standard curve can be generated to determine the concentration of pNA released.[11]

Conclusion

This compound is a valuable and widely used tool for monitoring caspase-2 activity in biochemical and cellular assays.[6][12] Its utility lies in the simple, colorimetric detection of caspase-2 activation, providing researchers with a straightforward method to investigate the upstream role of this unique initiator caspase in apoptosis. However, researchers must remain cognizant of its potential cleavage by other caspases, such as caspase-3, and should employ complementary techniques to validate findings and ensure accurate interpretation of results in the complex landscape of apoptosis research.[9]

References

- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. tribioscience.com [tribioscience.com]

- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

Monitoring Caspase-2 Activity in Cell Lysates with Ac-VDVAD-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes extending beyond its initial characterization as a pro-apoptotic enzyme.[1][2] It is now implicated in tumor suppression, cell cycle regulation, and the maintenance of genomic stability.[2][3] Structurally, caspase-2 is classified as an initiator caspase, featuring a long N-terminal prodomain containing a caspase recruitment domain (CARD) that is crucial for its activation.[3] Unlike other initiator caspases, caspase-2 activation is primarily mediated by dimerization within a high molecular weight complex known as the PIDDosome, which forms in response to stimuli such as genotoxic stress.[1][3]

Given its diverse roles, the accurate measurement of caspase-2 activity is critical for understanding its function in various physiological and pathological contexts. One common method for monitoring caspase-2 activity involves the use of the chromogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA).[4][5] This guide provides an in-depth technical overview of the principles and protocols for using this compound to measure caspase-2 activity in cell lysates, along with a critical evaluation of its specificity and data interpretation.

Principle of the Assay

The this compound-based assay is a colorimetric method for detecting caspase-2 activity.[4] The synthetic pentapeptide VDVAD is the optimal cleavage sequence for caspase-2.[6][7] In this assay, the substrate this compound is introduced to cell lysates containing active caspase-2. The enzyme specifically recognizes and cleaves the peptide sequence after the final aspartate residue, liberating the chromophore p-nitroaniline (pNA).[4] Free pNA has a distinct yellow color and a maximum absorbance at 405 nm.[4] The rate of pNA release, measured spectrophotometrically, is directly proportional to the caspase-2 activity in the sample.[4] By comparing the absorbance of a treated sample to an untreated control, the fold-increase in caspase-2 activity can be determined.[4]

Caspase-2 Signaling and Activation

Caspase-2 is activated through proximity-induced dimerization, a process facilitated by its recruitment to a large protein complex.[1][3] The most well-characterized activation platform is the PIDDosome, which assembles in response to cellular stresses like DNA damage.[3][8] The core components of the PIDDosome are the p53-inducible protein with a death domain (PIDD), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[3][9] PIDD and RAIDD interact via their respective death domains, and RAIDD recruits pro-caspase-2 through a CARD-CARD interaction, leading to caspase-2 dimerization and auto-activation.[1][3] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, to initiate the mitochondrial pathway of apoptosis.[1][3]

Quantitative Data: Substrate Specificity and Kinetic Parameters

While this compound is widely used as a caspase-2 substrate, it is crucial to acknowledge its limitations in terms of specificity. Studies have shown that other caspases, particularly the executioner caspase-3, can also cleave the VDVAD sequence with comparable efficiency.[2][10] This cross-reactivity can complicate the interpretation of results, especially in cell lysates where multiple caspases may be active.[2]

The table below summarizes the kinetic parameters for the cleavage of a fluorogenic substrate with the VDVAD peptide sequence (Ac-VDVAD-AFC) by caspase-2 and caspase-3. The catalytic efficiency (kcat/KM) indicates how efficiently an enzyme converts a substrate to a product.

| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [6] |

| Caspase-3 | Ac-VDVAD-AFC | Data not provided | Data not provided | Reported to be similar to Caspase-2 | [2] |

| Caspase-2 | Ac-VDTTD-AFC | Data not provided | Data not provided | ~4x higher than Ac-VDVAD-AFC | [2] |

| Caspase-3 | Ac-VDTTD-AFC | Data not provided | Data not provided | ~1.7x higher than Ac-VDVAD-AFC | [2] |

Note: The data for Ac-VDVAD-AFC with caspase-3 was qualitatively described as having similar kinetics to caspase-2. A more selective substrate, Ac-VDTTD-AFC, has been identified, showing a greater catalytic efficiency for caspase-2 over caspase-3.[2]

Experimental Protocols

The following is a generalized protocol for measuring caspase-2 activity in cell lysates using this compound. It is recommended to optimize parameters such as cell number, lysate concentration, and substrate concentration for each specific cell type and experimental condition.

Materials and Reagents

-

Cells of interest (adherent or suspension)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate (stock solution in DMSO)

-

2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 10% glycerol, 20 mM DTT)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Experimental Workflow

Detailed Methodology

1. Cell Lysis

-

For adherent cells: Wash cells with ice-cold PBS and then scrape them into a pre-chilled microcentrifuge tube.

-

For suspension cells: Centrifuge cells at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 x 106 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

2. Caspase-2 Activity Assay

-

In a 96-well plate, add 50 µL of 2x reaction buffer to each well.

-

Add 50 µg of cell lysate to each well and adjust the volume to 100 µL with lysis buffer.

-

Include a blank control (lysis buffer without cell lysate).

-

Add 5 µL of this compound substrate (final concentration of 200 µM is common, but should be optimized).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis

-

Subtract the absorbance value of the blank from all sample readings.

-

Caspase-2 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

-

Alternatively, the fold-increase in activity can be calculated by comparing the absorbance of treated samples to untreated controls.

Data Interpretation and Troubleshooting

Specificity Considerations:

-

Due to the cross-reactivity of the VDVAD sequence with caspase-3, it is highly recommended to use additional methods to confirm caspase-2 specific activity.[2][11]

-

Consider running parallel assays with a more caspase-3-specific substrate, such as Ac-DEVD-pNA, to assess the relative contribution of caspase-3 to the measured activity.[2]

-

The use of a more selective caspase-2 substrate, such as Ac-VDTTD-AFC (if a fluorometric assay is an option), is advisable for more definitive results.[2]

-

Western blotting for cleaved caspase-2 can provide complementary evidence of its activation.

Troubleshooting:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background signal | - Spontaneous substrate degradation- Contaminating protease activity | - Run a blank control without lysate.- Ensure proper storage of the substrate (desiccated, -20°C).- Add a cocktail of protease inhibitors (excluding caspase inhibitors) to the lysis buffer. |

| Low or no signal | - Insufficient caspase-2 activity- Inactive enzyme- Suboptimal assay conditions | - Increase the amount of cell lysate.- Ensure the stimulus and time course are appropriate for inducing caspase-2 activation.- Check the activity of the DTT in the reaction buffer.- Optimize substrate concentration and incubation time. |

| High variability | - Inconsistent cell lysis- Pipetting errors- Temperature fluctuations | - Ensure complete and consistent cell lysis.- Use calibrated pipettes and perform assays in triplicate.- Maintain a constant temperature during incubation. |

Conclusion

The use of the chromogenic substrate this compound offers a straightforward and accessible method for monitoring caspase-2 activity in cell lysates. However, researchers must be cognizant of its limitations, particularly its lack of absolute specificity. By employing appropriate controls, optimizing assay conditions, and complementing the results with other techniques, this assay can be a valuable tool for investigating the complex roles of caspase-2 in cellular health and disease. For studies demanding high specificity, the use of more selective substrates and multiple validation methods is strongly recommended.

References

- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cephamls.com [cephamls.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 11. Caspase assay selection guide | Abcam [abcam.com]

An In-depth Technical Guide to Ac-VDVAD-pNA: A Chromogenic Caspase-2 Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). It also includes detailed experimental protocols for its application in caspase activity assays, a critical tool in apoptosis research and drug discovery.

Core Chemical Properties and Structure

This compound is a synthetic peptide derivative designed as a specific chromogenic substrate for caspase-2, a key initiator caspase in certain apoptotic pathways.[1][2] Its structure consists of a five-amino-acid peptide sequence (VDVAD) that is recognized and cleaved by caspase-2.[2] The N-terminus is protected by an acetyl group (Ac), and the C-terminus is conjugated to a chromophore, p-nitroaniline (pNA).

The cleavage of the peptide bond between the C-terminal aspartic acid (D) and the pNA group by an active caspase-2 enzyme releases free pNA.[3] While the intact substrate is colorless, the liberated p-nitroaniline has a distinct yellow color that can be quantified by measuring its absorbance at or near 405 nm.[3][4]

Logical Structure of this compound

Caption: Logical representation of the this compound molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₁N₇O₁₂ | [1][2] |

| Molecular Weight | 679.68 g/mol | [1][5] |

| Peptide Sequence | Val-Asp-Val-Ala-Asp | [2] |

| Purity | ≥95% - >98% (by HPLC) | [2][5] |

| Appearance | Powder | [2] |

| Solubility | Formic Acid (1 mg/ml), DMSO | [2][6] |

| Storage Temperature | -20°C | [2] |

| pNA Max Absorbance (λmax) | ~405 nm | [3][4] |

| pNA Molar Extinction (ε) | 10,500 M⁻¹cm⁻¹ (at 405 nm) | [3] |

Mechanism of Action in Caspase Assays

The utility of this compound lies in its function as a reporter molecule for caspase-2 activity. In a typical biochemical assay, the substrate is introduced to a sample containing the enzyme, such as a cell lysate.

-

Binding: Active caspase-2 recognizes and binds to the VDVAD peptide sequence.

-

Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the aspartic acid residue and the pNA molecule.

-

Signal Generation: This cleavage event releases pNA.

-

Detection: The concentration of the liberated yellow pNA is directly proportional to the caspase-2 activity in the sample and is determined by measuring the absorbance of light at 405 nm.[3][7]

Mechanism of Caspase-2 Catalyzed Cleavage

Caption: Enzymatic reaction showing the cleavage of this compound.

Experimental Protocols: Caspase-2 Colorimetric Assay

This section provides a generalized protocol for measuring caspase-2 activity in cell lysates using this compound. This protocol may require optimization based on cell type and experimental conditions.

A. Reagent Preparation

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Prepare fresh and keep on ice.

-

Assay Buffer (2X): (e.g., 40 mM HEPES, pH 7.4, 20 mM DTT, 0.2% CHAPS). Store at 4°C.

-

This compound Substrate Stock (e.g., 10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.[8]

-

pNA Standard (Optional but Recommended): Prepare a stock solution of p-nitroaniline in the assay buffer to create a standard curve for quantifying the amount of pNA released.

B. Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest alongside an uninduced control group.

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation at 500 x g for 5 minutes at 4°C.[9]

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[7][9]

-

Incubate on ice for 15-20 minutes.[8]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample.

-

Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay is recommended as buffers with DTT can interfere with BCA assays).[10]

C. Assay Procedure (96-well plate format)

-

Load 50 µL of each cell lysate (containing 50-200 µg of total protein) into separate wells of a 96-well flat-bottom microplate.

-

Add 50 µL of 2X Assay Buffer to each well.

-

Add 5 µL of the this compound stock solution (final concentration ~200 µM) to each well to initiate the reaction.

-

(Optional) Include wells for a blank (Lysis Buffer, Assay Buffer, Substrate) and negative controls (lysate from uninduced cells).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][9] Incubation time may be extended if the signal is low.[9]

-

Measure the absorbance at 405 nm using a microplate reader.[3]

D. Data Analysis

The activity of caspase-2 is proportional to the absorbance value at 405 nm after subtracting the blank reading. The fold-increase in caspase activity can be determined by comparing the results from the induced samples to the non-induced controls.[3]

Experimental Workflow for Caspase-2 Activity Assay

Caption: Standard workflow for a colorimetric caspase-2 assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. cephamls.com [cephamls.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Caspase-2 Substrate VDVAD-pNA - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. Ac-DEVD-pNA | TargetMol [targetmol.com]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biogot.com [biogot.com]

- 10. assaygenie.com [assaygenie.com]

The Principle of Colorimetric Caspase Assays Using Ac-VDVAD-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying colorimetric caspase-2 assays utilizing the chromogenic substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). This document is intended to serve as a detailed resource for researchers and professionals in the fields of apoptosis, cell signaling, and drug discovery.

Core Principle of the Assay

The colorimetric caspase-2 assay is a widely used method to quantify the enzymatic activity of caspase-2, an initiator caspase involved in apoptotic and other cellular signaling pathways. The assay's principle is centered on the specific recognition and cleavage of the synthetic peptide substrate, this compound, by active caspase-2.

The substrate, this compound, is composed of a pentapeptide sequence (VDVAD) that mimics the natural cleavage site for caspase-2, conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. However, upon cleavage by caspase-2 at the aspartic acid residue, free pNA is released. This liberated pNA imparts a yellow color to the solution, which can be quantitatively measured by a spectrophotometer or a microplate reader at a wavelength of 405 nm. The intensity of the color is directly proportional to the level of active caspase-2 in the sample.

The enzymatic reaction can be summarized as follows:

Quantitative Data

For accurate quantification of caspase-2 activity, it is essential to understand the kinetic parameters of the substrate and the optical properties of the resulting chromophore.

Substrate and Chromophore Properties

| Parameter | Value | Reference |

| Substrate | This compound | [1][2] |

| Target Enzyme | Caspase-2 | [1][2] |

| Cleavage Sequence | VDVAD | [3][4] |

| Chromophore | p-Nitroanilide (pNA) | [1] |

| Absorbance Maximum (λmax) of pNA | 405 nm | [1] |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | 10,500 M⁻¹cm⁻¹ | [1] |

Kinetic Parameters of a Similar Caspase-2 Substrate

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [5] |

Note: The kinetic parameters for this compound may differ from those of Ac-VDVAD-AFC due to the different reporter molecules.

Experimental Protocols

The following sections provide a detailed methodology for performing a colorimetric caspase-2 assay using this compound in a 96-well plate format.

Preparation of Reagents

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

This compound Substrate (4 mM Stock): Dissolve in DMSO. Store at -20°C, protected from light.

-

pNA Standard (1 mM): Dissolve p-nitroanilide in the assay buffer. This will be used to generate a standard curve.

Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using a known stimulus. An uninduced control cell population should be cultured in parallel.

-

Harvest cells (typically 1-5 x 10⁶ cells per sample) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay). It is recommended to normalize the caspase activity to the total protein concentration.

Assay Procedure in a 96-Well Plate

-

To each well of a clear, flat-bottom 96-well plate, add 50-200 µg of cell lysate protein in a volume of 50 µL. Adjust the volume with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.

-

Include the following controls:

-

Blank: 50 µL Cell Lysis Buffer, 50 µL 2X Reaction Buffer, and 5 µL of 4 mM this compound.

-

Negative Control: Lysate from uninduced cells.

-

Positive Control (optional): Lysate from cells treated with a known potent inducer of caspase-2 activity or purified active caspase-2.

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.

-

Read the absorbance at 405 nm using a microplate reader.

Data Analysis

The amount of pNA released can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹)

-

b is the path length of the light in the well (in cm)

-

c is the concentration of pNA (in M)

Alternatively, a standard curve can be generated using known concentrations of the pNA standard to determine the concentration of pNA in the samples. The caspase-2 activity can then be expressed as the amount of pNA released per unit of time per milligram of protein.

Signaling Pathways and Experimental Workflow

Caspase-2 Activation Signaling Pathway

Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, most notably genotoxic stress. A key activation platform for caspase-2 is the PIDDosome complex.[1] This complex assembles upon cellular stress and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.

Experimental Workflow for Colorimetric Caspase-2 Assay

The following diagram illustrates the key steps involved in performing a colorimetric caspase-2 assay.

References

- 1. cephamls.com [cephamls.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-VDVAD-pNA Caspase-2 Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the colorimetric detection of caspase-2 activity in cell lysates using the chromogenic substrate Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) in a microplate reader format.

Introduction

Caspase-2, a member of the cysteine-aspartic protease family, is a highly conserved initiator caspase involved in cellular stress responses, including apoptosis.[1][2] Its activation is a key event in several cell death pathways. The this compound Caspase-2 Assay provides a simple and convenient method for quantifying caspase-2 activity. The assay is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which can be detected by measuring the absorbance at 405 nm.[3][4] The intensity of the color is directly proportional to the caspase-2 activity in the sample.

Caspase-2 Signaling Pathway

Caspase-2 is typically activated through the formation of a large protein complex known as the PIDDosome.[5][6] This complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD) and the RAIDD adapter protein.[5][7] Upon activation, PIDD recruits RAIDD, which in turn recruits procaspase-2. This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-2.[2][5] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic protein Bid, to initiate the mitochondrial pathway of apoptosis.[5][6]

Caption: Caspase-2 activation via the PIDDosome pathway.

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be scaled as needed.

Materials and Reagents

-

Cells or Tissues: Source of caspase-2.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

-

This compound Substrate (4 mM): Dissolve in DMSO. Store at -20°C.

-

pNA Standard (optional): For generating a standard curve.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Procedure

-

Sample Preparation (Cell Lysate):

-

Induce apoptosis in cells using the desired method. A negative control of uninduced cells should be run in parallel.

-

Collect 1-5 x 10^6 cells by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).[8]

-

-

Assay Reaction:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.

-

Include a blank control containing 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

Data Analysis

The caspase-2 activity can be expressed as the fold increase in absorbance compared to the negative control.

Calculation:

Fold Increase = (Absorbance of Induced Sample - Absorbance of Blank) / (Absorbance of Uninduced Control - Absorbance of Blank)

Experimental Workflow

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Caspase-2 - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. bosterbio.com [bosterbio.com]

- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 7. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-VDVAD-pNA in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VDVAD-pNA (N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a specific chromogenic substrate for caspase-2, a key initiator caspase in certain apoptotic signaling pathways.[1][2] Upon cleavage by active caspase-2, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm.[2][3] This property makes this compound a valuable tool for quantifying caspase-2 activity in cultured cells, providing insights into cellular stress responses, apoptosis, and the efficacy of therapeutic agents. Caspase-2 has been implicated in apoptosis induced by various stimuli, including genotoxic stress, and its activation is often mediated by the formation of a protein complex known as the PIDDosome.[4][5][6]

These application notes provide detailed protocols for utilizing this compound to measure caspase-2 activity in cell lysates, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

Quantitative data from caspase-2 activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are examples of how to structure such data.

Table 1: Caspase-2 Activity in HeLa Cells Treated with Cisplatin

| Treatment | Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-2 Activity (Mean ± SD) |

| Control (Untreated) | 0 | 24 | 1.0 ± 0.1 |

| Cisplatin | 25 | 24 | 2.8 ± 0.3 |

| Cisplatin | 50 | 24 | 4.5 ± 0.5 |

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.

Table 2: Caspase-2 Activity in Jurkat Cells Following Etoposide Treatment

| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-2 Specific Activity (pmol pNA/min/mg protein) |

| Control (Untreated) | 0 | 6 | 15.2 ± 2.1 |

| Etoposide | 10 | 6 | 48.7 ± 5.5 |

| Etoposide | 25 | 6 | 89.1 ± 9.3 |

Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.

Signaling Pathway

Caspase-2 is an initiator caspase that can be activated in response to cellular stresses like DNA damage. A primary mechanism of its activation involves the assembly of the PIDDosome complex.

Caption: Caspase-2 activation via the PIDDosome pathway.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes how to prepare cell lysates from both adherent and suspension cells for the subsequent caspase-2 activity assay.

Materials:

-

Cultured cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Microcentrifuge tubes

-

Cell scraper (for adherent cells)

-

Refrigerated microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Transfer the cell culture to a centrifuge tube.

-

-

Pelleting: Centrifuge the cells at 1,500 x g for 5 minutes at 4°C.

-

Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.

-

Incubation: Incubate the cell suspension on ice for 20 minutes, vortexing gently every 5 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. It is recommended to normalize the lysate to a concentration of 1-2 mg/mL with Cell Lysis Buffer. The lysate is now ready for the caspase-2 activity assay or can be stored at -80°C for later use.

Protocol 2: Caspase-2 Colorimetric Assay

This protocol details the procedure for measuring caspase-2 activity in cell lysates using this compound.

Materials:

-

Prepared cell lysates

-

2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% Glycerol, 0.5% NP-40, 10 mM DTT)

-

This compound substrate (20 mM stock in DMSO)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

50 µL of cell lysate (containing 50-200 µg of protein)

-

50 µL of 2x Reaction Buffer

-

-

Substrate Addition: Add 5 µL of the 20 mM this compound stock solution to each well. This results in a final concentration of 200 µM.

-

Controls:

-

Blank Control: 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of this compound.

-

Negative Control: Lysate from untreated cells.

-

Optional Inhibitor Control: Pre-incubate a sample of the lysate with a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 10-15 minutes at room temperature before adding the substrate.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-2 activity.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance value of the blank control from all other readings.

-

The fold increase in caspase-2 activity can be determined by comparing the absorbance of the treated samples to the untreated (negative control) samples.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a caspase-2 activity assay in cultured cells.

Caption: Experimental workflow for caspase-2 activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cephamls.com [cephamls.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 6. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Caspase-2 Inhibitors using Ac-VDVAD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes, including apoptosis, tumor suppression, and cell cycle regulation.[1] Its activation is implicated in various stress-induced cell death pathways.[2] The development of specific inhibitors for caspase-2 is of significant interest for therapeutic intervention in diseases where its activity is dysregulated. This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA) in high-throughput screening (HTS) to identify novel caspase-2 inhibitors.

The assay is based on the enzymatic cleavage of the VDVAD peptide sequence by caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[3][4] The rate of pNA release is directly proportional to the caspase-2 activity, allowing for the identification of inhibitory compounds.

Caspase-2 Signaling Pathway

Caspase-2 is an initiator caspase that is activated through dimerization upon recruitment to a large protein complex known as the PIDDosome.[2][5] This complex forms in response to cellular stresses like DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD, and pro-caspase-2.[6] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, which in turn promotes mitochondrial outer membrane permeabilization (MOMP) and the activation of executioner caspases like caspase-3 and -7.[2]

Data Presentation

Substrate Specificity

While this compound is commonly used as a substrate for caspase-2, it is important to note that it can also be cleaved by other caspases, particularly the executioner caspase, caspase-3.[7] This highlights the need for secondary screening and selectivity profiling of any identified hits. The kinetic parameters for the cleavage of the closely related fluorogenic substrate, Ac-VDVAD-AFC, by caspase-2 and caspase-3 are presented below to illustrate the relative selectivity.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Caspase-2 | Ac-VDVAD-AFC | 13.0 ± 1.1 | 0.52 ± 0.02 | 40,000 |

| Caspase-3 | Ac-VDVAD-AFC | 16.0 ± 1.0 | 1.30 ± 0.03 | 81,250 |

| Data adapted from a study on Ac-VDVAD-AFC, a fluorogenic substrate with the same peptide recognition sequence. |

High-Throughput Screening Assay Parameters

A robust HTS assay should have well-defined parameters to ensure the quality and reliability of the screening data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3]

| Parameter | Description | Recommended Value |

| Z'-Factor | A measure of the statistical effect size that reflects both the dynamic range and the data variation. | > 0.5[3] |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control (uninhibited enzyme) to the mean signal of the negative control (no enzyme or fully inhibited). | > 2 |

| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | < 15% |

Experimental Protocols

Materials and Reagents

-

Recombinant human Caspase-2

-

This compound substrate[8]

-

Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Z-VDVAD-FMK)

-

DMSO (Dimethyl sulfoxide)

-

384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

High-Throughput Screening Workflow

The HTS process involves several key stages, from assay development and validation to primary screening, hit confirmation, and downstream analysis.

Protocol for High-Throughput Screening

This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats.

-

Compound Plating:

-

Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 200 nL) of a 10 mM stock solution in DMSO is used for a final assay concentration of 10 µM in a 20 µL reaction volume.

-

Include positive controls (e.g., Z-VDVAD-FMK) and negative controls (DMSO only).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of recombinant caspase-2 in cold assay buffer at a pre-determined optimal concentration.

-

Dispense 10 µL of the caspase-2 solution to each well containing the test compounds.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the KM value to ensure sensitivity to competitive inhibitors.

-

Add 10 µL of the this compound solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the data to the negative controls (DMSO). The percent inhibition for each compound can be calculated using the following formula: % Inhibition = (1 - (V_o_compound / V_o_DMSO)) * 100

-

Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

-

Hit Confirmation and IC50 Determination

-

Re-testing of Primary Hits:

-

Cherry-pick the identified hits from the primary screen and re-test them in the same assay to confirm their activity and rule out false positives.

-

-

Dose-Response Curves:

-

For confirmed hits, perform a dose-response analysis.

-

Prepare serial dilutions of the hit compounds (e.g., 8-10 concentrations).

-

Run the caspase-2 activity assay with these different compound concentrations.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

The this compound-based colorimetric assay provides a robust and scalable method for the high-throughput screening of caspase-2 inhibitors. Careful assay validation, including the determination of the Z'-factor, is crucial for the reliability of the screening results. It is also imperative to consider the substrate's lack of absolute specificity for caspase-2 and to incorporate secondary screening against other caspases, such as caspase-3, to identify selective inhibitors. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the discovery of novel caspase-2 modulators.

References

- 1. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. cephamls.com [cephamls.com]

- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]